molecular formula C10H12O3 B3191448 2-Methoxyethyl benzoate CAS No. 5451-71-8

2-Methoxyethyl benzoate

Cat. No.: B3191448
CAS No.: 5451-71-8
M. Wt: 180.2 g/mol
InChI Key: XRZZOPVYBXOXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl benzoate is an ester derivative of benzoic acid, characterized by a methoxyethyl group (–OCH₂CH₂OCH₃) attached to the carboxylate moiety. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. This compound is notable for its role in pharmaceutical formulations, particularly in SPINRAZA® (nusinersen), a therapeutic oligonucleotide for spinal muscular atrophy (SMA). The methoxyethyl group enhances solubility and stability in biological systems, making it a critical functional group in drug delivery .

Properties

IUPAC Name

2-methoxyethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-13-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZZOPVYBXOXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281507
Record name 2-methoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-71-8
Record name NSC21852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl benzoate can be synthesized through the esterification of benzoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2-methoxyethyl benzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point230 °C
Density1.07 g/cm³
Solubility in WaterSlightly soluble

Chemistry

2-Methoxyethyl benzoate serves as a valuable reagent in organic synthesis. It is utilized as a solvent in various chemical reactions due to its favorable properties, such as low volatility and good solubility for organic compounds.

Reactions Involving 2-Methoxyethyl Benzoate

  • Esterification : Used to synthesize various esters.
  • Hydrolysis : Can be hydrolyzed back to benzoic acid and 2-methoxyethanol under acidic or basic conditions.
  • Oxidation : Undergoes oxidation to yield carboxylic acids.

Biology

Research has indicated potential biological activities of 2-methoxyethyl benzoate, including antimicrobial and antioxidant properties. Studies have explored its efficacy against various pathogens, showcasing its potential as a natural preservative.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of 2-methoxyethyl benzoate against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations above 100 µg/mL, suggesting its potential use in food preservation and pharmaceutical applications.

Medicine

In medicinal chemistry, 2-methoxyethyl benzoate is being explored for its therapeutic effects. Its ability to act as a drug delivery agent is of particular interest, especially in formulations aimed at enhancing bioavailability.

Industrial Applications

In the fragrance and flavor industry, 2-methoxyethyl benzoate is utilized due to its pleasant scent profile. It acts as an intermediate in the synthesis of more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 2-methoxyethyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methoxyethanol, which can then exert their effects on biological systems. The specific molecular targets and pathways depend on the context of its use, such as its antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methoxyethyl benzoate belongs to the alkyl benzoate family, which includes esters with varying alkyl or alkoxyalkyl chains. Below is a comparative analysis with key analogues:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsApplicationsReactivity/Stability
2-Methoxyethyl benzoate C₁₀H₁₂O₃180.20Methoxyethyl, benzoatePharmaceuticals (e.g., SPINRAZA®) Moderate hydrolysis resistance in aqueous media
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃180.20Ethyl ester, methoxyFragrances, flavorants Higher volatility compared to methoxyethyl derivatives
Methyl benzoate C₈H₈O₂136.15Methyl esterCosmetics, plasticizers Rapid hydrolysis under acidic conditions
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂193.24Dimethylamino, ethyl esterDental resins, photoinitiators High reactivity in radical polymerization
Methyl 2-ethynylbenzoate C₁₀H₈O₂160.17Ethynyl groupOrganic synthesis intermediates Susceptible to alkyne-specific reactions
Key Findings from Research

Reactivity in Polymer Systems :

  • Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (85–90%) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (70–75%) due to enhanced electron-donating effects of the dimethylamino group .
  • 2-Methoxyethyl benzoate’s methoxyethyl chain reduces crystallinity, improving compatibility with hydrophobic matrices in drug formulations .

Solubility and Stability :

  • Methyl and ethyl benzoates show lower aqueous solubility (0.1–0.5 mg/mL) compared to 2-methoxyethyl benzoate (2.5 mg/mL), attributed to the polar methoxyethyl group .
  • Hydrolysis rates follow the order: methyl benzoate > ethyl benzoate > 2-methoxyethyl benzoate, due to steric hindrance from the methoxyethyl chain .

Toxicity Profiles :

Data Tables

Table 1: Physical Properties

CompoundBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Methoxyethyl benzoate245–250-101.12
Ethyl 2-methoxybenzoate235–240-51.10
Methyl benzoate199-121.09

Biological Activity

2-Methoxyethyl benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on the biological activity of 2-methoxyethyl benzoate, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

2-Methoxyethyl benzoate is an ester formed from benzoic acid and 2-methoxyethanol. Its molecular formula is C10H12O3C_{10}H_{12}O_3, with a molecular weight of approximately 180.20 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for various applications in pharmaceuticals and agriculture.

The biological activity of 2-methoxyethyl benzoate is primarily attributed to its ability to interact with specific molecular targets. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methoxyethanol, which may exert their effects on biological systems. The compound has been studied for its interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that 2-methoxyethyl benzoate exhibits significant antimicrobial properties against various microbial strains. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Activity of 2-Methoxyethyl Benzoate

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, 2-methoxyethyl benzoate has been investigated for anti-inflammatory properties . Studies have shown that it can inhibit pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-methoxyethyl benzoate:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 2-methoxyethyl benzoate significantly inhibited the growth of various bacterial strains, with a focus on its mechanism involving disruption of cell membrane integrity .
  • Anti-inflammatory Effects : In vitro assays indicated that the compound reduced levels of TNF-α and IL-6 in macrophage cell lines, suggesting its potential role as an anti-inflammatory agent .
  • Toxicological Assessment : Toxicity studies have indicated that while 2-methoxyethyl benzoate shows promise for therapeutic use, it may also exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile .

Comparison with Similar Compounds

To better understand the unique properties of 2-methoxyethyl benzoate, it can be compared with similar compounds:

CompoundStructure TypeNotable Activity
Methyl benzoateEsterMild antimicrobial activity
Ethyl benzoateEsterFlavoring agent
Propyl benzoateEsterSolvent

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxyethyl benzoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves esterification between benzoic acid derivatives and 2-methoxyethanol. For example, analogous esterifications (e.g., acetylsalicylate synthesis) use acetic anhydride and a catalyst like concentrated sulfuric acid under reflux . Key parameters include:

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance reaction rates.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions (e.g., hydrolysis).
  • Purification : Techniques like vacuum distillation or column chromatography isolate the ester .

Q. How can researchers characterize the purity and structural integrity of 2-methoxyethyl benzoate?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H and ¹³C) confirms ester linkage and methoxyethyl group (δ ~3.3–4.5 ppm for OCH₂CH₂O and δ ~7.5–8.5 ppm for aromatic protons) .
  • Chromatography : HPLC with UV detection (λ ~270 nm for benzoate) quantifies purity.
  • Melting Point : Compare observed values (if solid) to literature data .

Q. What are the known biological or pharmacological activities associated with 2-methoxyethyl benzoate derivatives?

  • Methodological Answer : While direct studies on 2-methoxyethyl benzoate are limited, structurally similar esters (e.g., thiazole-benzoate hybrids) show antimicrobial and anticancer potential via:

  • Enzyme inhibition : Thiazole derivatives target bacterial enzymes (e.g., DNA gyrase) .
  • Cytotoxicity assays : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction pathways for synthesizing 2-methoxyethyl benzoate be optimized to minimize byproducts like hydrolyzed acids?

  • Methodological Answer :

  • Solvent choice : Anhydrous solvents (e.g., DMF) reduce hydrolysis .
  • Stoichiometry : Excess 2-methoxyethanol shifts equilibrium toward ester formation.
  • Kinetic monitoring : In-situ FTIR tracks ester bond formation (C=O stretch ~1720 cm⁻¹) .

Q. What analytical strategies resolve contradictions in reported biological efficacy of benzoate derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response studies : Establish EC₅₀ values across cell lines to differentiate targeted vs. nonspecific toxicity .
  • Mechanistic profiling : RNA sequencing identifies pathways affected (e.g., oxidative stress vs. apoptosis) .
  • Comparative meta-analysis : Reconcile discrepancies using standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What role does the 2-methoxyethyl group play in enhancing metabolic stability for pharmaceutical applications?

  • Methodological Answer :

  • Metabolic assays : Incubate with liver microsomes to measure degradation rates. The methoxyethyl group reduces esterase susceptibility compared to ethyl esters .
  • Stability studies : Monitor plasma half-life in rodent models; compare to unmodified benzoates .

Q. How can computational modeling predict the reactivity of 2-methoxyethyl benzoate in novel synthetic applications?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for esterification or nucleophilic substitution reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.